molecular formula C20H20FN3O3 B2509756 3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2319848-22-9

3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2509756
CAS No.: 2319848-22-9
M. Wt: 369.396
InChI Key: KZPJYFYTEVHAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a recognized and potent small-molecule inhibitor of Salt-Inducible Kinase 3 (SIK3), a member of the AMP-activated protein kinase (AMPK) family. SIK3 plays a critical role in regulating gene expression linked to cholesterol and fatty acid metabolism, as well as immune responses, by phosphorylating key transcriptional co-regulators like CRTC2 and CRTC3 . Its primary research value lies in its high selectivity for SIK3 over other SIK isoforms and related kinases, making it an essential pharmacological tool for dissecting SIK3-specific signaling pathways. This selectivity allows researchers to investigate the distinct roles of SIK3 in metabolic diseases, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes . Furthermore, SIK3 inhibition is being explored in oncological research, as this kinase has been implicated in the growth and survival of certain cancer cell types. By potently inhibiting SIK3, this compound enables the study of downstream effects on CREB-regulated transcription coactivator (CRTC) nuclear localization and the subsequent reprogramming of metabolic and inflammatory gene expression, providing critical insights for target validation and drug discovery.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-24-17(11-16(23-24)13-4-6-14(21)7-5-13)19(25)22-12-20(26)9-2-3-18-15(20)8-10-27-18/h4-8,10-11,26H,2-3,9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPJYFYTEVHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O3C_{19}H_{22}FN_{3}O_{3} with a molecular weight of approximately 361.39 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a tetrahydrobenzofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In studies evaluating anti-inflammatory effects, derivatives of pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines. For example, related pyrazole compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, leading to reduced inflammation in vitro and in vivo models .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit the proliferation of cancer cells. In one study involving pyrazole derivatives, compounds similar to this one exhibited IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The presence of the carboxamide group may facilitate interactions with key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : Pyrazole derivatives have been shown to influence pathways such as NF-kB and MAPK, which are critical in mediating inflammatory responses and cancer cell survival.

Case Studies and Experimental Findings

StudyMethodologyFindings
In vitro assays on various cancer cell linesCompound exhibited significant anticancer activity with IC50 values < 0.05 µM against MCF-7 cells.
Anti-inflammatory assays using LPS-stimulated macrophagesDemonstrated a reduction in TNF-alpha and IL-6 production by >50% at 10 µM concentration.
Molecular docking studiesSuggested strong binding affinity to COX enzymes, indicating potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this pyrazole derivative exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds containing pyrazole rings have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results with percent growth inhibitions (PGIs) ranging from 50% to 90% across different models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been extensively studied:

  • Research Findings : Compounds similar to this structure have demonstrated activity against both bacterial and fungal strains. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria .
  • Applications : The potential use in treating infections caused by multidrug-resistant organisms is a key area of interest for this class of compounds.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of pyrazole derivatives:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Case Studies : Experimental models have shown that administration of pyrazole derivatives leads to a significant reduction in inflammation markers .

Data Tables

Application AreaCompound TypeKey FindingsReferences
AnticancerPyrazole DerivativesPGIs of 50%-90% against various cancer cell lines
AntimicrobialPyrazole DerivativesEffective against multidrug-resistant bacteria
Anti-inflammatoryPyrazole DerivativesReduced inflammation markers in experimental models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituents

Pyrazole carboxamides are a versatile class of compounds with diverse bioactivities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Pyrazole Substituents Carboxamide Group Molecular Features Reported Bioactivity Reference
Target Compound 3-(4-fluorophenyl), 1-methyl N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl) Combines fluorophenyl and tetrahydrobenzofuran motifs. Estimated MW: ~384 g/mol* Not explicitly reported -
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl), 4-methyl N-(3-pyridylmethyl) Chlorinated aryl groups; pyridylmethyl linker. Not specified
N-[(4-fluorophenyl)methyl]-1-methyl-5-(2-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide 5-(2-methylbenzoyl), 1-methyl N-[(4-fluorophenyl)methyl] Pyrazolo-pyridine fused ring; benzoyl substituent. MW: ~425 g/mol Not specified
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 1-[(2,4-dichlorophenyl)methyl], 3-methyl N-(4-fluorobenzenesulfonyl) Sulfonamide linkage; dichlorophenyl group. Antibacterial, antimycobacterial (32% yield in synthesis)
N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide 3-(trifluoromethyl), 5-(3-trifluoromethylphenoxy) N-(4-fluorophenyl) Trifluoromethyl groups; phenoxy substituent. MW: ~453 g/mol Not specified

*Estimated based on molecular formula (C21H23FN3O3).

Key Structural Differences

  • Tetrahydrobenzofuran vs. Fused Rings : The target compound’s tetrahydrobenzofuran group distinguishes it from analogs like the pyrazolo-pyridine fused system in , which may alter pharmacokinetic properties.
  • Carboxamide Linkers: The target’s hydroxy-tetrahydrobenzofuran-methyl linker contrasts with sulfonamide (), pyridylmethyl (), or trifluoromethylphenoxy () groups, affecting hydrophilicity and target selectivity.
  • Fluorophenyl Positioning : The 4-fluorophenyl group at position 3 is conserved in the target and some analogs (e.g., ), but others feature chlorinated () or trifluoromethyl-substituted () aryl groups.

Bioactivity Insights

  • CNS Targeting : Compounds with tetrahydrobenzofuran or pyrazolo-pyridine moieties () may interact with central nervous system receptors, though direct evidence is lacking.
  • Computational Similarity : Molecular similarity metrics (Tanimoto/Dice indexes) could quantify structural overlap between the target and bioactive analogs, aiding in virtual screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.